REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH2:6][OH:7])=[C:4]([CH3:11])[CH:3]=1.Br[C:13]1[CH:20]=C(C)C(C=O)=C(C)[CH:14]=1>>[CH3:10][C:8]1[CH:9]=[C:2]([CH:13]([CH3:20])[CH3:14])[CH:3]=[C:4]([CH3:11])[C:5]=1[CH2:6][OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CO)C(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
95% yield, mp 1 17-119° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(CO)C(=CC(=C1)C(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |